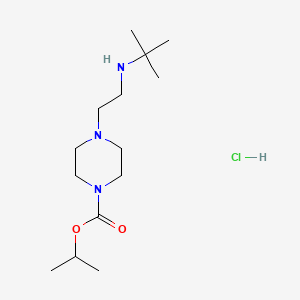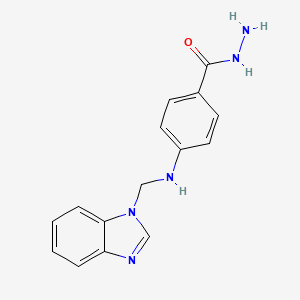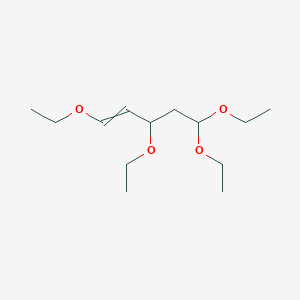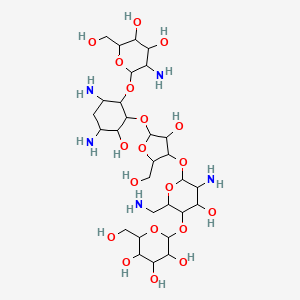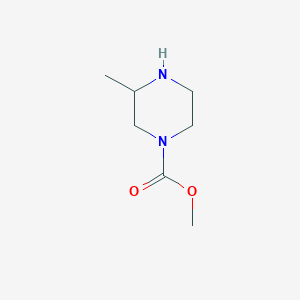
Phosphorodihydrazidothioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodihydrazidothioic O-acid is a chemical compound known for its unique properties and potential applications in various fields. This compound is characterized by the presence of phosphorus, nitrogen, sulfur, and oxygen atoms, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phosphorodihydrazidothioic O-acid typically involves the reaction of phosphorus compounds with hydrazine derivatives under controlled conditions. One common method includes the reaction of phosphorus pentasulfide with hydrazine hydrate, followed by the addition of an oxidizing agent to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Phosphorodihydrazidothioic O-acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides and sulfur oxides.
Reduction: Reduction reactions can yield hydrazine derivatives and other reduced phosphorus compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphorus and sulfur-containing compounds, hydrazine derivatives, and substituted phosphorus compounds.
Scientific Research Applications
Phosphorodihydrazidothioic O-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Phosphorodihydrazidothioic O-acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phosphorodihydrazidothioic O-acid can be compared with other similar compounds, such as:
Phosphorodithioic Acid: Similar in structure but lacks the hydrazine moiety.
Hydrazidothioic Acid: Contains hydrazine and sulfur but lacks the phosphorus component.
Phosphorohydrazidic Acid: Contains phosphorus and hydrazine but lacks the sulfur component.
Uniqueness: this compound is unique due to the combination of phosphorus, nitrogen, sulfur, and oxygen atoms in its structure, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
25757-94-2 |
|---|---|
Molecular Formula |
H7N4OPS |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
[hydrazinyl(hydroxy)phosphinothioyl]hydrazine |
InChI |
InChI=1S/H7N4OPS/c1-3-6(5,7)4-2/h1-2H2,(H3,3,4,5,7) |
InChI Key |
LETLJJVBSSRUAU-UHFFFAOYSA-N |
Canonical SMILES |
NNP(=S)(NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)

![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
